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Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a groundbreaking
immunotherapy for hematological malignancies. However, its application to solid tumors has
been met with challenges, primarily due to the immunosuppressive tumor microenvironment
(TME) which can lead to T-cell exhaustion and limited infiltration. The Wnt/p-catenin signaling
pathway is a key player in tumorigenesis and immune evasion. Its aberrant activation in cancer
cells can prevent T-cell infiltration into the tumor, thereby hampering the efficacy of
immunotherapies.

The novel peptide inhibitor, hsBCL9CT-24, has been developed to specifically disrupt the
interaction between B-catenin and its coactivator B-cell lymphoma 9 (BCL9). This inhibition of
the Wnt/B-catenin pathway has shown potent anti-tumor effects and the ability to remodel the
TME, making it more favorable for anti-tumor immune responses. These application notes
provide a comprehensive overview and detailed protocols for utilizing hsBCL9CT-24 to
enhance the efficacy of CAR T-cell therapy, particularly against solid tumors.

Mechanism of Action

hsBCL9CT-24 is a hydrocarbon-stapled peptide designed to mimic the binding domain of
BCL9 to B-catenin, thereby competitively inhibiting their interaction. This disruption prevents the
nuclear translocation of the -catenin/BCL9 complex and subsequent transcription of Wnt
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target genes, which are often implicated in cell proliferation, survival, and immune suppression.
By inhibiting the Wnt pathway in tumor cells, hsBCL9CT-24 can modulate the TME by
increasing the infiltration of cytotoxic T lymphocytes (CTLs) and reducing the population of
regulatory T cells (Tregs). When used in combination with CAR T-cell therapy, hsBCL9CT-24 is
expected to create a more permissive environment for CAR T-cells to infiltrate the tumor,

persist, and exert their cytotoxic function, ultimately leading to a more robust and sustained
anti-tumor response.
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Caption: Wnt/[3-catenin signaling pathway and the mechanism of hsBCL9CT-24 inhibition.
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Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the
efficacy of hsBCL9CT-24 alone and in combination with CAR T-cell therapy.

Table 1: In Vitro Efficacy of hsBCL9CT-24

. hsBCL9CT-24
Cell Line Assay Type Parameter @ Reference
50

[B-catenin Whnt/(3-catenin

HCT116 o 191 nM [1]
Reporter Assay Inhibition
Cell Growth o

Colo320DM Growth Inhibition  1.45 uM [1]
Assay

Table 2: In Vivo Anti-Tumor Efficacy of hsBCL9CT-24 in Combination with Anti-PD-1 Therapy

Tumor Growth
Mouse Model Treatment Group o Reference
Inhibition (TGI)

hsBCL9CT-24 + anti-

CT26 >95% [2]
PD-1
hsBCL9CT-24 + anti- _

LLC1 Marked Reduction [2]
PD-1
hsBCL9CT-24 + anti- )

471 PD.1 Marked Reduction [2]

Table 3: Effect of hsBCL9CT-24 on Immune Cell Populations in Tumors
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Immune Cell Fold Increase

Mouse Model Treatment . Reference
Population vs. Control
Effector CD8+ T

CT26 hsBCL9CT-24 cells >10-fold [2]

(CD44+CD62L-)

Granzyme B+
CT26 hsBCL9CT-24 Increased [2]
CD8+ T cells

CD103+ CD11c+
CT26 hsBCL9CT-24 N Increased [2]
Dendritic Cells

Effector CD4+ T
CT26 hsBCL9CT-24 i Surged [2]
cells

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic
effect of hsBCL9CT-24 and CAR T-cell therapy.

Protocol 1: Generation and Expansion of CAR T-Cells

This protocol describes a general workflow for producing CAR T-cells for preclinical research.

1. Isolate PBMCs 2. T-Cell Isolation 3. T-Cell Activation 6. Quality Control
from whole blood (e.g., magnetic beads) (e.g., anti-CD3/CD28 beads) (Flow cytometry for CAR expression)

Click to download full resolution via product page

Caption: Workflow for the generation of CAR T-cells.

Materials:
» Ficoll-Paque PLUS
e RosetteSep™ Human T Cell Enrichment Cocktail

¢ Immunomagnetic beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
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Lentiviral vector encoding the CAR

Recombinant human Interleukin-2 (IL-2), IL-7, and IL-15

T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-
Streptomycin)

Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CAR)
Procedure:

« Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy
donor blood using Ficoll-Paque density gradient centrifugation.

e T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection
method like the RosetteSep™ Human T Cell Enrichment Cocktail.

o T-Cell Activation: Activate the enriched T-cells by culturing them with anti-CD3/CD28-coated
beads at a bead-to-cell ratio of 1:1 in T-cell culture medium.

 Lentiviral Transduction: 24 hours post-activation, transduce the T-cells with the lentiviral
vector encoding the desired CAR at a multiplicity of infection (MOI) of 5-10.

» Expansion of CAR T-Cells: Culture the transduced T-cells in T-cell culture medium
supplemented with IL-2 (e.g., 100 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL) for
10-14 days. Monitor cell density and split the cultures as needed.

e Quality Control: At the end of the expansion period, assess the percentage of CAR-
expressing T-cells using flow cytometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details a co-culture experiment to assess the enhanced cytotoxicity of CAR T-
cells in the presence of hsBCL9CT-24.

Materials:

o CAR T-cells (effector cells)
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EpCAM-positive cancer cell line (target cells, e.g., HCT116, SW480)

hsBCL9CT-24

Assay medium (e.g., RPMI-1640 with 2% FBS)

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:

o Target Cell Plating: Seed the EpCAM-positive target cells in a 96-well plate at a density of 1
x 104 cells per well and allow them to adhere overnight.

 hsBCL9CT-24 Treatment: The next day, treat the target cells with a range of concentrations
of hsBCL9CT-24 (e.g., 0.1, 1, 10 puM) for 24 hours. Include a vehicle control group.

o Co-culture: After 24 hours of pre-treatment, add the CAR T-cells to the wells at different
effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

¢ Incubation: Co-culture the cells for 4-24 hours at 37°C.

o Cytotoxicity Measurement: Measure the specific lysis of target cells using a standard
cytotoxicity assay according to the manufacturer's instructions.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol describes an in vivo study to evaluate the enhanced anti-tumor efficacy of CAR T-
cell therapy when combined with hsBCL9CT-24.

4. Treatment Administration
- Vehicle
- hsBCLICT-24
- CAR T-cells
- Combination

1. Tumor Cell -
N 2. Tumor Growth 3. Randomization
Implantation P
Monitoring into Treatment Groups
(e.g., subcutaneous)
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Caption: Experimental workflow for the in vivo evaluation of hsBCL9CT-24 and CAR T-cell
combination therapy.
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Materials:

Immunodeficient mice (e.g., NSG or NOG mice)

EpCAM-positive cancer cell line (e.g., HCT116)

Matrigel

CAR T-cells

hsBCL9CT-24

Calipers for tumor measurement
Procedure:

e Tumor Implantation: Subcutaneously inject 1 x 106 EpCAM-positive cancer cells mixed with
Matrigel into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days.

e Randomization: When tumors reach a volume of approximately 100 mm3, randomize the
mice into four treatment groups:

o Group 1: Vehicle control
o Group 2: hsBCL9CT-24 alone (e.g., 10 mg/kg, intraperitoneal injection, daily)
o Group 3: CAR T-cells alone (e.g., 5 x 10° cells, intravenous injection, single dose)
o Group 4: hsBCL9CT-24 + CAR T-cells
o Treatment Administration: Administer the treatments as per the group assignments.

o Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary
endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
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» Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for
histological analysis, including immunohistochemistry (IHC) for CD8 to assess T-cell
infiltration and markers of T-cell exhaustion (e.g., PD-1, TIM-3).

Conclusion

The combination of the Wnt/B-catenin inhibitor hsBCL9CT-24 with CAR T-cell therapy
represents a promising strategy to overcome the challenges of treating solid tumors. By
modulating the tumor microenvironment to enhance T-cell infiltration and reduce exhaustion,
hsBCL9CT-24 has the potential to significantly improve the efficacy of CAR T-cell therapies.
The protocols provided herein offer a framework for the preclinical evaluation of this novel
combination therapy, paving the way for its potential clinical translation. Further research is
warranted to optimize dosing and scheduling and to explore the applicability of this approach
across a broader range of solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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